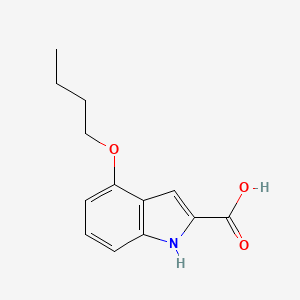

4-丁氧基-1H-吲哚-2-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-butoxy-1H-indole-2-carboxylic Acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-butoxy-1H-indole-2-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butoxy-1H-indole-2-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

氧化化学和产物形成: Goyal 和 Sangal (2005 年)探讨了吲哚-2-羧酸的氧化化学,其结构与 4-丁氧基-1H-吲哚-2-羧酸相关。他们发现氧化过程导致在中性水溶液中形成二氧吲哚、二聚体和其他复杂产物 (Goyal 和 Sangal,2005 年)。

衍生物的合成和表征: Jain 等人(2005 年)对 4-苄氧基-1H-吲哚-2-羧酸(4-丁氧基-1H-吲哚-2-羧酸的类似物)的各种衍生物的合成和表征进行了研究。他们使用常规和微波辐射技术进行合成,并使用光谱技术确认结构 (Jain 等人,2005 年)。

在癌症检测中的应用: Pham、Medarova 和 Moore(2005 年)开发了一种基于吲哚羧酸衍生物的水溶性染料,用于利用光学成像进行癌症检测。这项研究证明了吲哚衍生物在医学成像和诊断中的潜力 (Pham、Medarova 和 Moore,2005 年)。

生物活性和药物合成: Raju 等人(2015 年)合成了一系列吲哚-2-羧酸衍生物,类似于 4-丁氧基-1H-吲哚-2-羧酸,并评估了它们的抗菌和抗真菌活性。这些化合物表现出显着的生物活性,突出了它们在药物应用中的潜力 (Raju 等人,2015 年)。

区域选择性氧化研究: Furuya 和 Kino(2010 年)研究了细菌 P450 单加氧酶 CYP199A2 对各种吲哚和喹啉羧酸的底物特异性和区域选择性。他们的研究提供了对 4-丁氧基-1H-吲哚-2-羧酸等化合物的酶促转化的见解 (Furuya 和 Kino,2010 年)。

安全和危害

The safety data for 4-Butoxy-1H-indole-2-carboxylic Acid suggests several precautionary measures. These include keeping the compound away from heat, sparks, open flames, and hot surfaces; avoiding contact with air and water due to possible violent reactions and flash fires; and handling under inert gas .

作用机制

Target of Action

Indole derivatives, such as 4-butoxy-1H-indole-2-carboxylic acid, are known to bind with high affinity to multiple receptors . These compounds have been found in many important synthetic drug molecules, which has led to the development of new and useful derivatives .

Mode of Action

The mode of action of 4-butoxy-1H-indole-2-carboxylic acid involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A . .

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For example, they are involved in the metabolism of tryptophan, an essential amino acid . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The specific pathways affected by 4-butoxy-1H-indole-2-carboxylic acid are yet to be elucidated.

Result of Action

The molecular and cellular effects of 4-butoxy-1H-indole-2-carboxylic acid’s action depend on its specific targets and mode of action. Some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 4-butoxy-1H-indole-2-carboxylic acid are yet to be determined.

属性

IUPAC Name |

4-butoxy-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-2-3-7-17-12-6-4-5-10-9(12)8-11(14-10)13(15)16/h4-6,8,14H,2-3,7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQCVFOFRLIQMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC2=C1C=C(N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291263 |

Source

|

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887360-08-9 |

Source

|

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887360-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}acetamide](/img/structure/B1277998.png)